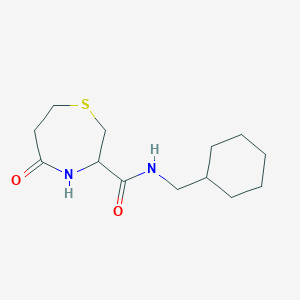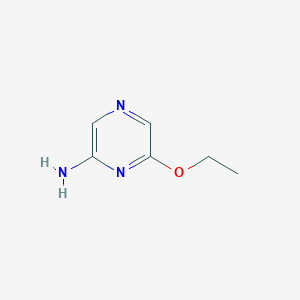
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone, also known as EIOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic organic compound that has a unique chemical structure, which makes it a valuable tool for researchers to explore different aspects of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects in various cancer cell lines, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for exploring different aspects of biochemistry and pharmacology. However, one of the limitations of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. One area of research is in the development of new drugs based on the structure of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. Another area of research is in the use of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone as a chemical probe to study the function of various proteins and enzymes in the body. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone and its potential applications in various fields of science.
Synthesemethoden
The synthesis of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride. The amide is then treated with oxirane to produce (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a chemical probe to study the function of various proteins and enzymes in the body.
Eigenschaften
IUPAC Name |
(5-ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-10-4-3-5-11-8-15(7-6-12(10)11)14(16)13-9-17-13/h3-5,13H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGOBCGFDJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1CCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(oxirane-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)

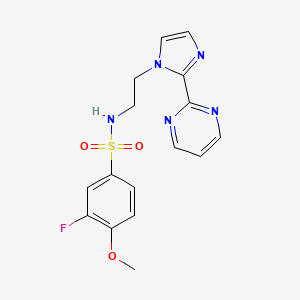
![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
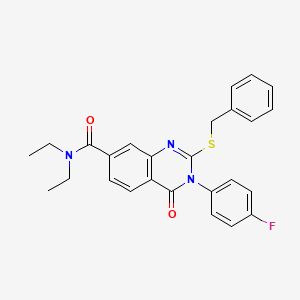
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)


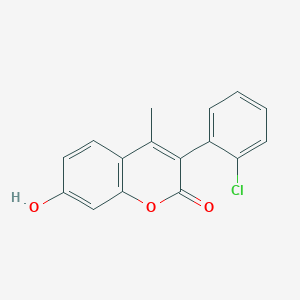
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)
